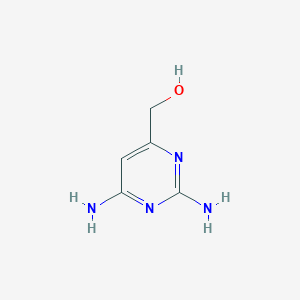

(2,6-Diaminopyrimidin-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(2,6-diaminopyrimidin-4-yl)methanol |

InChI |

InChI=1S/C5H8N4O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) |

InChI Key |

INTCDAMEWLKPJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1N)N)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diaminopyrimidin 4 Yl Methanol and Its Analogs

Strategies for Pyrimidine (B1678525) Ring System Construction

The formation of the diaminopyrimidine core is a fundamental aspect of the synthesis of (2,6-Diaminopyrimidin-4-yl)methanol and its derivatives. This is typically achieved through condensation reactions, followed by various functional group transformations to build the desired molecular complexity.

Condensation Reactions in Diaminopyrimidine Core Formation

The construction of the pyrimidine ring often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine or urea (B33335). A common and efficient method for producing the precursor 2,6-diamino-4-hydroxypyrimidine involves the condensation of ethyl cyanoacetate with guanidine in a basic medium. google.com This reaction provides a straightforward route to a key intermediate that can be further modified.

Another approach is the three-component Biginelli-inspired reaction. This method allows for the one-pot synthesis of 2-amino-4,6-diarylpyrimidin-5-carbonitriles from the reaction of an α-cyanoketone, an aldehyde, and a guanidine salt. nih.gov This reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization of the dihydropyrimidine intermediate. nih.gov

Furthermore, a highly regioselective [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide, catalyzed by triflic acid, can produce the 2,4,6-triaminopyrimidine core. rsc.org

Table 1: Examples of Condensation Reactions for Diaminopyrimidine Core Formation

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride, Ethyl cyanoacetate | 2,6-Diamino-4-hydroxypyrimidine | Sodium methylate, Ethanol, 20°C | 79.6% | google.com |

| α-cyanoketone, Aldehyde, Guanidine salt | 2-Amino-4,6-diarylpyrimidin-5-carbonitrile | Na2CO3, THF, 80°C, 12h | 45-89% | nih.gov |

| Two Cyanamides, One Ynamide | 2,4,6-Triaminopyrimidine | Triflic acid (10 mol%) | Up to 94% | rsc.org |

| Cyanoacetate, Urea | 4-Amino-2,6(1H,3H)-pyrimidinedione | Sodium metal, Methanol (B129727) or Ethanol, Reflux | Not specified | google.com |

Functional Group Transformations and Derivatization on Pyrimidine Scaffolds

Once the pyrimidine core is established, a variety of functional group transformations can be employed to introduce diverse substituents. A key transformation is the conversion of a hydroxypyrimidine to a chloropyrimidine, which then serves as a versatile intermediate for nucleophilic substitution reactions. For instance, 2,4-diamino-6-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine with high efficiency. mdpi.comnih.govgoogle.compatsnap.com

This chloro-substituted pyrimidine is susceptible to nucleophilic attack by a range of nucleophiles, including alcohols and amines. The reaction with substituted methanols in the presence of a base like sodium hydride can introduce various alkoxy side chains. nih.gov

Further derivatization can be achieved through iodination and subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. The introduction of an iodine atom at the 5-position of the pyrimidine ring, using N-iodosuccinimide, creates a handle for the Suzuki reaction, enabling the formation of carbon-carbon bonds with various arylboronic acids. mdpi.com

Table 2: Key Functional Group Transformations on the Diaminopyrimidine Scaffold

| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | POCl3 | 2,4-Diamino-6-chloropyrimidine | Chlorination | 85% | mdpi.com |

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol, NaH, DMSO | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | Nucleophilic Substitution | 77% | mdpi.com |

| Substituted 2,4-diaminopyrimidine (B92962) | N-iodosuccinimide, CH3CN | 5-Iodo-2,4-diaminopyrimidine derivative | Iodination | 96-98% | mdpi.com |

| 5-Iodo-2,4-diaminopyrimidine derivative | Substituted phenylboronic acid, Pd(PPh3)4, K2CO3 | 5-Aryl-2,4-diaminopyrimidine derivative | Suzuki Coupling | Not specified | mdpi.com |

Synthesis of (2,6-Diaminopyrimidin-4-yl)methanol Derivatives

The synthesis of (2,6-Diaminopyrimidin-4-yl)methanol and its derivatives can be approached through several strategic pathways, often involving the functionalization of a pre-formed diaminopyrimidine core.

A plausible synthetic route to (2,6-Diaminopyrimidin-4-yl)methanol involves the initial synthesis of a 4-substituted precursor that can be readily converted to the hydroxymethyl group. One such strategy would be the introduction of a cyano group at the 4-position of the 2,6-diaminopyrimidine ring, followed by reduction. The synthesis of cyanopyrimidines, such as 2-chloro-4,6-diamino-5-cyanopyrimidine, has been reported, indicating the feasibility of introducing a nitrile functionality. researchgate.net Subsequent reduction of the cyano group, for instance through catalytic hydrogenation or with a chemical reducing agent, would yield the desired primary alcohol. The reduction of a pyridine-4-carboxylate to the corresponding methanol derivative using sodium borohydride has been documented, suggesting a similar transformation could be applied to a pyrimidine-4-carboxylate intermediate. google.com

O-Benzenesulfonylation Approaches for Diaminopyrimidin-4-ol Derivatives

Derivatives of diaminopyrimidin-4-ol can be functionalized at the hydroxyl group through O-benzenesulfonylation. This reaction involves the treatment of the pyrimidinol with a benzenesulfonyl chloride derivative in the presence of a base. This approach has been successfully employed to synthesize compounds such as 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate. These reactions typically proceed under mild conditions and provide a method for introducing bulky sulfonate esters, which can be useful for modifying the properties of the parent molecule or for serving as leaving groups in subsequent reactions.

Alkylation and Arylation Reaction Pathways

Alkylation and arylation of the diaminopyrimidine scaffold are powerful methods for introducing a wide range of substituents. As previously mentioned, the 4-chloro-2,6-diaminopyrimidine intermediate is a key substrate for these reactions.

Alkylation can be achieved through nucleophilic substitution reactions where an alkoxide, generated from an alcohol and a strong base like sodium hydride, displaces the chlorine atom. nih.gov This method allows for the introduction of various alkyl chains, which may themselves contain other functional groups.

Arylation is commonly performed using palladium-catalyzed cross-coupling reactions, with the Suzuki reaction being a prominent example. mdpi.com This reaction allows for the formation of a C-C bond between the pyrimidine ring (typically at a halogenated position) and an aryl group from an arylboronic acid. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.

Incorporation of Crosslinkable Functional Groups into Diaminopyrimidine Monomers

The introduction of crosslinkable functional groups onto diaminopyrimidine monomers opens up possibilities for the creation of novel polymers and materials. The hydroxyl group of (2,6-Diaminopyrimidin-4-yl)methanol serves as a convenient handle for introducing polymerizable moieties.

One common strategy is the esterification of the hydroxyl group with acryloyl chloride or methacryloyl chloride. This reaction, typically carried out in the presence of a non-nucleophilic base such as triethylamine, would yield (2,6-diaminopyrimidin-4-yl)methyl acrylate or methacrylate, respectively. These monomers contain a terminal double bond that can participate in free-radical polymerization to form crosslinked polymer networks.

Another approach involves the introduction of a vinylbenzyl group. This can be achieved by reacting (2,6-Diaminopyrimidin-4-yl)methanol with vinylbenzyl chloride in the presence of a base to form the corresponding ether. The resulting monomer contains a styrenic double bond that is also amenable to polymerization.

These functionalized diaminopyrimidine monomers can then be copolymerized with other monomers to tailor the properties of the resulting polymer, such as its mechanical strength, thermal stability, and affinity for other molecules.

Table 3: Proposed Crosslinkable Diaminopyrimidine Monomers

| Monomer Name | Precursor | Reagent | Polymerizable Group |

|---|---|---|---|

| (2,6-Diaminopyrimidin-4-yl)methyl acrylate | (2,6-Diaminopyrimidin-4-yl)methanol | Acryloyl chloride | Acrylate |

| (2,6-Diaminopyrimidin-4-yl)methyl methacrylate | (2,6-Diaminopyrimidin-4-yl)methanol | Methacryloyl chloride | Methacrylate |

| 4-(((2,6-Diaminopyrimidin-4-yl)methoxy)methyl)styrene | (2,6-Diaminopyrimidin-4-yl)methanol | Vinylbenzyl chloride | Vinylbenzyl |

Purification and Isolation Techniques for Diaminopyrimidine Compounds

The isolation and purification of (2,6-Diaminopyrimidin-4-yl)methanol and its analogs are critical steps to ensure the removal of impurities, starting materials, and byproducts from the crude reaction mixture. The selection of a suitable purification strategy depends on the physicochemical properties of the target compound, such as polarity, solubility, and crystallinity. The most common and effective methods employed for the purification of diaminopyrimidine compounds are column chromatography and recrystallization.

Column Chromatography for Product Refinement

Column chromatography is a widely used preparative technique for the separation and purification of individual compounds from a mixture. wikipedia.orgcolumn-chromatography.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. orgchemboulder.comcolumbia.edu For diaminopyrimidine derivatives, this method is highly effective for isolating the desired product with high purity.

The choice of stationary phase is crucial for achieving effective separation. wikipedia.org The most common stationary phase for the chromatography of organic compounds, including diaminopyrimidine derivatives, is silica gel due to its high resolving power for a wide range of molecular polarities. wikipedia.orgkhanacademy.org Alumina is another frequently used polar stationary phase. wikipedia.org In some cases, reverse-phase chromatography is employed, which uses a non-polar stationary phase (like C8 or C18-bonded silica) with a polar mobile phase. columbia.edusielc.com

The mobile phase, or eluent, is selected to ensure that the compound of interest has a retention factor (Rf) that allows for efficient separation from impurities. wikipedia.org The selection is often optimized first using Thin Layer Chromatography (TLC). wikipedia.orgorgchemboulder.com For polar diaminopyrimidine compounds, normal-phase chromatography often involves a mixture of a non-polar solvent and a more polar solvent. Gradient elution, where the polarity of the mobile phase is gradually increased, can be used for separating complex mixtures. rochester.edursc.org Due to the basic nature of the amino groups in diaminopyrimidines, which can cause tailing on acidic silica gel, a small amount of a basic additive like triethylamine (NEt3) is often included in the eluent system to improve peak shape and recovery. rochester.edursc.org

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN) and water with phosphoric acid or formic acid | sielc.com |

| 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | Silica Gel | Not specified | acs.orgresearchgate.net |

| General Pyrimidine Derivatives | Silica Gel | Ethyl Acetate (EtOAc) / Dichloromethane (DCM) with 2% Triethylamine (NEt3) | rsc.org |

| General Pyrimidine Derivatives | Monolithic Silica | Hexane-isopropanol with ethylene glycol, water, or acetonitrile | nih.gov |

Recrystallization for Crystal Growth and Purity Enhancement

Recrystallization is a fundamental technique for the purification of solid organic compounds. youtube.commt.com The principle relies on the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures. youtube.com An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature, typically the solvent's boiling point. youtube.com Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the solution, known as the mother liquor, upon cooling). youtube.com

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. mt.com This solution is then allowed to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, leaving the more soluble impurities behind. mt.com The pure crystals are then collected by filtration. youtube.com

For diaminopyrimidine compounds, which possess polar functional groups capable of hydrogen bonding, polar solvents are often effective for recrystallization. rochester.edu The choice of solvent is critical and sometimes requires screening several options. Common solvents used for the recrystallization of diaminopyrimidine analogs include ethanol, water, and methanol. acs.orggoogle.comnih.gov In some instances, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) is employed to induce crystallization. reddit.com

| Compound | Recrystallization Solvent(s) | Reference |

|---|---|---|

| Crude 2,4-diaminopyrimidine sulfate | Hot Water | google.com |

| 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | Ethanol | acs.orgresearchgate.net |

| 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate | Ethanol | acs.org |

| Pyrimethamine (B1678524) and Trimethoprim (B1683648) cocrystals | Methanol, Acetonitrile, Acetone, Ethyl Acetate | nih.govacs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Diaminopyrimidin 4 Yl Methanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A thorough search for NMR data specific to (2,6-Diaminopyrimidin-4-yl)methanol yielded no concrete experimental spectra. The following sections outline the type of data that would be expected from such analyses, based on general principles of NMR spectroscopy and comparison with structurally similar molecules.

Proton NMR (¹H NMR) Analysis of Pyrimidine (B1678525) Ring and Substituents

Experimental ¹H NMR data for (2,6-Diaminopyrimidin-4-yl)methanol is not available in the surveyed literature. A predicted spectrum would feature distinct signals corresponding to the protons on the pyrimidine ring, the amino groups, and the methanol (B129727) substituent. The chemical shift of the lone pyrimidine ring proton would be influenced by the electron-donating amino groups. The protons of the amino groups would likely appear as broad singlets, and their chemical shift could be solvent-dependent. The methylene (B1212753) protons of the methanol group would be expected to produce a singlet, while the hydroxyl proton would also give rise to a solvent-dependent singlet.

Carbon-13 NMR (¹³C NMR) Investigations of Molecular Skeleton

Specific ¹³C NMR data for (2,6-Diaminopyrimidin-4-yl)methanol is not documented in public databases. A hypothetical spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons would be indicative of their electronic environment, influenced by the nitrogen atoms and the amino and methanol substituents. The carbon of the methanol group would appear in the aliphatic region of the spectrum.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorinated Analogs

There is no information available regarding the synthesis or ¹⁹F NMR characterization of fluorinated analogs of (2,6-Diaminopyrimidin-4-yl)methanol. Such studies would be valuable for probing the electronic properties of the pyrimidine system and for potential applications in medicinal chemistry and materials science.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Detailed experimental mass spectrometry data for (2,6-Diaminopyrimidin-4-yl)methanol, including both low-resolution and high-resolution measurements, are not present in the reviewed sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific ESI-MS data for (2,6-Diaminopyrimidin-4-yl)methanol has been published. This technique would be expected to show a prominent signal for the protonated molecule [M+H]⁺ in positive ion mode, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data for (2,6-Diaminopyrimidin-4-yl)methanol is not available. HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition and confirming its chemical formula with a high degree of accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. jfda-online.commst.or.jpnih.govshimadzu.com It is widely used for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. jfda-online.comnih.gov The process involves separating components of a sample via an LC column, followed by ionization and detection in a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the analytes. mst.or.jp

While some commercial suppliers of (2,6-Diaminopyrimidin-4-yl)methanol indicate the availability of analytical data such as LC-MS, specific experimental data, including retention times, mass-to-charge ratios (m/z) of the molecular ion, or fragmentation patterns from tandem MS/MS studies, are not available in the reviewed scientific literature or public databases for this compound.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. ucmerced.edu By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the three-dimensional arrangement of atoms can be obtained. ucmerced.eduiza-structure.org

However, a comprehensive search of crystallographic databases and the scientific literature did not yield any published XRD studies, either powder or single-crystal, for (2,6-Diaminopyrimidin-4-yl)methanol. Consequently, the subsections below, which rely on such data, cannot be populated with specific findings for this compound.

The analysis of a crystal's diffraction pattern reveals its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describe the symmetry of the unit cell. Without experimental XRD data for (2,6-Diaminopyrimidin-4-yl)methanol, its crystal system and space group remain undetermined.

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions, with hydrogen bonds being particularly significant in molecules containing N-H and O-H groups. An SC-XRD analysis would precisely map out these interactions, defining the hydrogen bond donors and acceptors and the geometry of the resulting network. Due to the absence of crystallographic data for (2,6-Diaminopyrimidin-4-yl)methanol, a detailed analysis of its specific N-H···N, N-H···O, and C-H···O hydrogen bonding networks cannot be provided.

Dihedral angles, which describe the rotation around chemical bonds, are crucial for defining the three-dimensional conformation of a molecule. This information is a standard output of an SC-XRD structure refinement. Since no such study is available for (2,6-Diaminopyrimidin-4-yl)methanol, a quantitative analysis of its dihedral angles and resulting molecular conformation is not possible.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. specac.compg.edu.pl An IR spectrum provides information on the absorption of infrared radiation by a molecule as a function of frequency, which corresponds to the molecule's vibrational transitions. chemrxiv.org

No published experimental or theoretical (e.g., DFT-calculated) IR or Raman spectra specifically for (2,6-Diaminopyrimidin-4-yl)methanol could be located. Therefore, a detailed analysis of its characteristic vibrational frequencies, which would confirm the presence of functional groups like the amino (-NH2), hydroxyl (-OH), and pyrimidine ring vibrations, is not available in the current body of scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups and vibrational modes within a molecule. For (2,6-Diaminopyrimidin-4-yl)methanol, the FT-IR spectrum is expected to be characterized by distinct absorption bands corresponding to its constituent amino, hydroxyl, and pyrimidine ring moieties.

Based on studies of analogous compounds like 2,6-Diamino-4-chloropyrimidine nih.gov, the vibrational frequencies for (2,6-Diaminopyrimidin-4-yl)methanol can be predicted. The amino groups (NH₂) are expected to exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the methanol group would also appear in this region, typically as a broad band. The C-H stretching vibrations of the pyrimidine ring and the methylene group of the methanol substituent are anticipated in the 2900-3100 cm⁻¹ range.

The pyrimidine ring itself will produce a series of characteristic bands. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1500-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds will generate a complex fingerprint region at lower wavenumbers.

Table 1: Predicted FT-IR Vibrational Frequencies for (2,6-Diaminopyrimidin-4-yl)methanol

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(NH₂) | Asymmetric NH₂ Stretching |

| ~3350 | ν(NH₂) | Symmetric NH₂ Stretching |

| ~3300 (broad) | ν(OH) | O-H Stretching |

| ~3050 | ν(C-H) | Aromatic C-H Stretching |

| ~2950 | ν(CH₂) | Asymmetric CH₂ Stretching |

| ~2850 | ν(CH₂) | Symmetric CH₂ Stretching |

| ~1640 | ν(C=N), ν(C=C) | Pyrimidine Ring Stretching |

| ~1580 | δ(NH₂) | NH₂ Scissoring |

| ~1450 | δ(CH₂) | CH₂ Scissoring |

| ~1250 | ν(C-O) | C-O Stretching |

| ~1100 | ν(C-N) | C-N Stretching |

Note: The values in this table are approximate and based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine core, being a π-deficient heterocycle, acts as an electron-withdrawing group. osf.io The presence of electron-donating amino groups and a methanol group attached to the pyrimidine ring in (2,6-Diaminopyrimidin-4-yl)methanol is expected to give rise to intramolecular charge transfer (ICT) characteristics. nih.gov

The UV-Vis spectrum of (2,6-Diaminopyrimidin-4-yl)methanol in a suitable solvent is predicted to show absorption bands corresponding to π → π* and n → π* transitions. The high-energy absorption bands are typically assigned to π → π* transitions within the pyrimidine ring, while the lower-energy bands are attributed to n → π* transitions involving the lone pair of electrons on the nitrogen atoms of the pyrimidine ring and the amino groups.

Studies on the closely related 2,6-Diamino-4-chloropyrimidine (DACP) have shown absorption maxima in the UV region. nih.gov For DACP, theoretical calculations predicted absorption maxima at approximately 222 nm and 300 nm, which were attributed to π → π* and n → π* transitions, respectively. nih.gov Similar transitions are expected for (2,6-Diaminopyrimidin-4-yl)methanol, although the exact wavelengths may differ due to the electronic effects of the methanol group compared to the chloro group. The emission properties of pyrimidine derivatives are known to be sensitive to the environment, and they can exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. osf.io

Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions for (2,6-Diaminopyrimidin-4-yl)methanol

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Chromophore |

| ~220-240 | High | π → π | Pyrimidine Ring |

| ~290-310 | Moderate | n → π | Pyrimidine N, Amino N |

Note: The values in this table are estimations based on data from analogous compounds and general principles of electronic spectroscopy.

The photophysical properties of pyrimidine derivatives are an active area of research, with potential applications in fluorescent probes and optoelectronic materials. osf.ionih.gov The protonation of the pyrimidine ring can significantly alter its electronic properties, leading to changes in the absorption and emission spectra, a phenomenon that has been explored for developing pH sensors. mdpi.com

Computational Chemistry and Theoretical Studies on 2,6 Diaminopyrimidin 4 Yl Methanol Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like (2,6-Diaminopyrimidin-4-yl)methanol. This method, grounded in quantum mechanics, is instrumental in predicting various molecular properties with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometries and Stability Verification

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For (2,6-Diaminopyrimidin-4-yl)methanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles of its ground state. The stability of the optimized structure is then confirmed by ensuring that there are no imaginary frequencies in the vibrational analysis, which would indicate a true energy minimum.

Table 1: Predicted Optimized Geometric Parameters for (2,6-Diaminopyrimidin-4-yl)methanol (Note: The following table is illustrative of the types of data obtained from DFT calculations and does not represent published results.)

| Parameter | Predicted Value |

|---|---|

| C4-C5 Bond Length | ~1.39 Å |

| C2-N1 Bond Length | ~1.34 Å |

| C4-C(methanol) Bond Length | ~1.51 Å |

| N1-C2-N3 Bond Angle | ~117° |

| C4-C5-C6 Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For (2,6-Diaminopyrimidin-4-yl)methanol, the amino groups are expected to be the primary contributors to the HOMO, while the pyrimidine (B1678525) ring would likely dominate the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table illustrates the expected output of an FMO analysis and is not based on published data for this specific compound.)

| Parameter | Theoretical Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. For (2,6-Diaminopyrimidin-4-yl)methanol, the MEP map would be expected to show negative potential (electron-rich regions, typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol (B129727) group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential (electron-poor regions, typically colored blue), marking them as sites for nucleophilic interaction.

Frequency Analysis for Vibrational Properties

Vibrational frequency analysis, performed after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. For (2,6-Diaminopyrimidin-4-yl)methanol, characteristic vibrational frequencies would include N-H stretching from the amino groups, O-H stretching from the methanol group, and various C-N and C-C stretching modes within the pyrimidine ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light by the molecule. This information is fundamental for predicting the UV-Vis absorption spectrum. For (2,6-Diaminopyrimidin-4-yl)methanol, TD-DFT calculations would help in understanding its photophysical properties by identifying the nature and energy of its low-lying excited states.

Noncovalent Interaction Analysis

Noncovalent interactions play a pivotal role in the supramolecular assembly, crystal packing, and biological activity of molecular systems. For (2,6-Diaminopyrimidin-4-yl)methanol, a comprehensive analysis of these weak forces is essential to understand its solid-state architecture and potential interactions with biological macromolecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contacts can be identified. For diaminopyrimidine derivatives, Hirshfeld analysis reveals a landscape of varied interactions.

In studies of related diaminopyrimidine compounds, the analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots indicate that H···H interactions typically constitute the largest portion of intermolecular contacts. nih.gov Following this, N···H/H···N contacts are also highly significant, underscoring the importance of hydrogen bonding in the crystal packing. nih.gov Other notable interactions include C···H/H···C, O···H/H···O, and S···H/H···S contacts in sulfur-containing analogues. nih.gov The red spots on the dnorm surface highlight the closest intermolecular contacts, which often correspond to hydrogen bonds. nih.gov

For (2,6-Diaminopyrimidin-4-yl)methanol, it is anticipated that a similar pattern of intermolecular contacts would be observed. The presence of amino groups and a hydroxyl group would likely lead to a high percentage of N···H and O···H contacts. A hypothetical breakdown of these interactions based on analyses of similar structures is presented in the table below.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50 |

| N···H/H···N | ~15-25 |

| O···H/H···O | ~10-15 |

| C···H/H···C | ~10-15 |

| C···C | ~1-5 |

Characterization of Hydrogen Bonding (e.g., N-H...N, N-H...O, C-H...O)

Hydrogen bonds are the most significant directional interactions governing the structure of pyrimidine-based compounds. In the crystal structures of various diaminopyrimidine derivatives, a recurring motif is the formation of centrosymmetric dimers through a pair of N—H···N hydrogen bonds, creating R(2)2(8) ring motifs. nih.govresearchgate.net

A study on a cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with 4-aminobenzoic acid revealed the formation of a cyclic hydrogen-bonded motif [R22(8)] involving N—H···O and O—H···N interactions. mdpi.com This highlights the propensity of the aminopyrimidine scaffold to form robust hydrogen-bonded assemblies.

| Hydrogen Bond Type | Description | Expected Occurrence |

|---|---|---|

| N-H···N | Formation of dimeric structures. | High |

| N-H···O | Interactions involving the hydroxyl group or other acceptor groups in cocrystals. | High |

| O-H···N | The hydroxyl group acting as a donor to a pyrimidine nitrogen. | High |

| C-H···O | Weaker interactions contributing to crystal packing. | Moderate |

Parallel Offset Stacking Interactions

In aromatic systems like diaminopyrimidines, π-π stacking interactions are a significant cohesive force. While face-to-face stacking is less common, parallel offset stacking is frequently observed in related crystal structures. researchgate.net This type of interaction involves the staggering of pyrimidine rings of adjacent molecules, maximizing attractive dispersion forces while minimizing electrostatic repulsion.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. Computational methods provide a powerful platform to develop predictive SAR models. For diaminopyrimidine derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, computational SAR is particularly valuable. mdpi.comnih.gov

The general approach involves creating a dataset of compounds with known biological activities and then calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed activity. Such models can elucidate the key structural features required for a specific biological effect. For instance, in the development of diaminopyrimidine-based inhibitors, SAR studies have highlighted the importance of the substitution pattern on the pyrimidine ring for target affinity and selectivity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target. These methods are instrumental in understanding the molecular basis of drug action and in the design of new inhibitors. mdpi.com

For diaminopyrimidine derivatives, which are known to target various enzymes such as dihydrofolate reductase (DHFR), molecular docking can predict the most likely binding pose of the inhibitor within the enzyme's active site. mdpi.com These studies often reveal key hydrogen bonding interactions between the amino groups of the diaminopyrimidine core and amino acid residues in the active site. The 4-methanol substituent of (2,6-Diaminopyrimidin-4-yl)methanol could potentially form additional hydrogen bonds, enhancing binding affinity.

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions over time. These simulations can also be used to calculate the binding free energy, offering a more quantitative prediction of the ligand's potency. For example, in the study of novel inhibitors for cyclin-dependent kinases (CDKs), molecular dynamics simulations have been used to validate the binding modes predicted by docking and to understand the structure-activity relationships at a dynamic level. researchgate.net

Biomolecular Interactions and Mechanistic Insights of Diaminopyrimidine Analogs

Enzyme Inhibition and Pathway Modulation by Diaminopyrimidine Derivatives

Diaminopyrimidine derivatives have been identified as potent inhibitors of several critical enzymes involved in diverse biological pathways. Their ability to mimic endogenous substrates allows them to bind to enzyme active sites, leading to the interruption of essential cellular processes.

Guanosine Triphosphate Cyclohydrolase-1 (GCH-1) Inhibition

Guanosine triphosphate cyclohydrolase-1 (GCH-1) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including nitric oxide synthases (NOS). A diaminopyrimidine analog, 2,4-Diamino-6-hydroxypyrimidine, is a known inhibitor of GCH-1. Its inhibitory action prevents the synthesis of BH4. The inhibitory effect of this compound is significantly enhanced in the presence of the GCH-1 feedback-regulatory protein (GFRP). GCH-1 inhibition has been shown to reduce tumor cell proliferation and survival.

Nitric Oxide Synthase (NOS) Activity Suppression

The inhibition of GCH-1 by diaminopyrimidine analogs directly leads to the suppression of nitric oxide synthase (NOS) activity. By depleting the essential cofactor BH4, these compounds effectively uncouple NOS, reducing the production of nitric oxide (NO). This suppression of NOS activity has been observed in various cell types, including human umbilical vein endothelial cells. Overproduction of NO by neuronal NOS (nNOS) is linked to neurodegenerative diseases, making selective nNOS inhibitors a therapeutic goal.

Dihydrofolate Reductase (DHFR) Inhibition (e.g., mt-DHFR, T. gondii DHFR)

Diaminopyrimidine derivatives are a well-established class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell multiplication.

This inhibitory activity is the basis for the therapeutic use of compounds like pyrimethamine (B1678524) and trimethoprim (B1683648) as antimalarial and antibacterial agents, respectively. mdpi.comresearchgate.net Research has focused on developing novel diaminopyrimidine-based DHFR inhibitors with improved potency and selectivity against DHFR from various pathogens, including:

Cryptosporidium parvum: A library of lipophilic di- and tricyclic diaminopyrimidine derivatives was tested against recombinant DHFR from C. parvum, with several compounds showing potent inhibition.

Bacillus anthracis: Dihydrophthalazine-appended 2,4-diaminopyrimidine (B92962) derivatives have been identified as inhibitors of B. anthracis DHFR. nih.gov Similarly, 6-alkyl-2,4-diaminopyrimidine-based inhibitors have shown biological potency against this bacterium. nih.govnih.gov

Toxoplasma gondii: Pyrimethamine's action against Toxoplasma gondii is enhanced when used with sulfonamides, highlighting the effectiveness of DHFR inhibition in this parasite. nih.gov

The 2,4-diaminopyrimidine motif is a common feature in most non-classical antifolates. researchgate.net

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another critical enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govbldpharm.com Inhibition of TS leads to a depletion of dTMP, causing DNA damage and cell death, a mechanism exploited in cancer chemotherapy.

A novel classical antifolate, N-{4-[(2,4-diamino-5-methyl-furo[2,3-d]pyrimidin-6-yl)thio]-benzoyl}-l-glutamic acid, has been shown to possess inhibitory activity against both human DHFR and human TS. This demonstrates that the furo[2,3-d]pyrimidine (B11772683) scaffold, a diaminopyrimidine analog, can be conducive to dual inhibition of these two key enzymes in the folate pathway.

Dual Target Inhibition (e.g., BRD4/PLK1) and Binding Site Analysis

In the realm of cancer therapy, targeting multiple pathways simultaneously is a promising strategy to enhance efficacy and overcome resistance. Diaminopyrimidine analogs have emerged as potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).

BRD4 is an epigenetic reader that regulates the expression of key oncogenes like MYC, while PLK1 is a serine/threonine kinase crucial for multiple phases of the cell cycle. nih.gov The simultaneous inhibition of both targets has shown synergistic antitumor effects, leading to increased apoptosis and decreased cancer cell proliferation. nih.gov

Several studies have reported on novel aminopyrimidine-2,4-diones, 2-thiopyrimidine-4-ones, and 6-arylpteridines as dual BRD4 and PLK1 inhibitors. researchgate.netnih.gov For instance, certain compounds have demonstrated significant inhibition of both BRD4 and PLK1 with IC50 values in the nanomolar range, comparable to reference dual inhibitors like volasertib. researchgate.net Molecular docking studies have shown that these active compounds fit into the binding sites of both BRD4 and PLK1, mimicking the interactions of known inhibitors. researchgate.net This dual inhibition strategy represents a promising approach for the development of novel anticancer therapies. nih.gov

Cellular Mechanisms of Action in Vitro

The in-vitro cellular effects of diaminopyrimidine analogs are a direct consequence of their enzyme inhibitory activities. These compounds have demonstrated a range of cellular responses in various experimental models.

For instance, the diaminopyrimidine antimicrobial agent iclaprim, a DHFR inhibitor, shows synergistic activity when combined with sulfonamides. However, it does not exhibit synergy or antagonism with a wide range of other antimicrobials, including macrolides, quinolones, and β-lactams.

In the context of cancer, diaminopyrimidine derivatives designed as FAK inhibitors have shown potent antiproliferative activities against cancer cell lines with high FAK expression, such as A549 and MDA-MB-231 cells. Dual BRD4/PLK1 inhibitors with a diaminopyrimidine-related core have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. researchgate.net This is often accompanied by the upregulation of pro-apoptotic markers like BAX and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Furthermore, certain 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy] pyrimidines have exhibited potent antiretroviral activity against a broad range of HIV-1 clinical isolates in cell culture. These compounds also showed a favorable cross-resistance profile against mutant virus strains.

These findings highlight the diverse cellular mechanisms of diaminopyrimidine analogs, which are largely dictated by their specific molecular targets within the cell.

Induction of Apoptosis in Cancer Cell Lines

There is currently no available scientific literature that specifically investigates or provides data on the induction of apoptosis in cancer cell lines by (2,6-Diaminopyrimidin-4-yl)methanol. Research in this area tends to focus on more complex derivatives of the diaminopyrimidine scaffold. rsc.org

Cell Cycle Arrest (e.g., G2/M phase)

Specific studies detailing the effects of (2,6-Diaminopyrimidin-4-yl)methanol on cell cycle progression, including potential arrest at the G2/M phase, have not been found in published research. While some diaminopyrimidine analogues have been shown to induce cell cycle arrest, this activity has not been specifically attributed to (2,6-Diaminopyrimidin-4-yl)methanol. rsc.orgnih.gov

Regulation of Gene Expression (e.g., BAX, Bcl-2, Caspase-3 markers)

Data on the specific regulatory effects of (2,6-Diaminopyrimidin-4-yl)methanol on the expression of key apoptosis-related genes such as BAX, Bcl-2, or Caspase-3 is not available in the current body of scientific literature.

Antiparasitic and Antiviral Activity Investigations

Investigations into the therapeutic potential of diaminopyrimidine compounds against various pathogens are ongoing. However, specific data for (2,6-Diaminopyrimidin-4-yl)methanol is not present in the available literature.

Anti-Trypanosoma brucei Activity

No studies were found that specifically evaluate the efficacy of (2,6-Diaminopyrimidin-4-yl)methanol against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.

Anti-Retroviral Activity

There is no available research data on the anti-retroviral activity of (2,6-Diaminopyrimidin-4-yl)methanol.

Advanced Materials Science Applications of 2,6 Diaminopyrimidin 4 Yl Methanol Derivatives

Nonlinear Optical (NLO) Properties and Optoelectronic Device Applications

The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by the demand for next-generation optoelectronic devices. Derivatives of (2,6-Diaminopyrimidin-4-yl)methanol have been identified as promising candidates due to their molecular architecture, which facilitates a strong NLO response.

Quantification of Second Hyperpolarizability (γtot) Values

The second hyperpolarizability (γtot) is a critical parameter that quantifies the third-order NLO response of a molecule. Organic molecules with nitro groups, in particular, often exhibit substantial NLO properties. rsc.org This is attributed to the strong electron-withdrawing nature of the nitro group, which enhances the intramolecular charge transfer characteristics of the molecule. rsc.org While specific γtot values for (2,6-Diaminopyrimidin-4-yl)methanol derivatives are not detailed in the provided search results, the general principles suggest that strategic substitution on the pyrimidine (B1678525) ring could lead to significant second hyperpolarizability.

Role of Intra-molecular Charge Transfer (ICT) in NLO Response

The phenomenon of intramolecular charge transfer (ICT) is fundamental to the NLO properties of many organic "push-pull" systems, where electron-donating and electron-accepting groups are connected by a π-conjugated bridge. nih.govmdpi.com Upon photoexcitation, these molecules can undergo a transfer of electron density from the donor to the acceptor, leading to a large change in the dipole moment, a key factor for NLO activity. nih.govmdpi.com In molecules designed for NLO applications, such as those containing a nitro group, the strong ICT character is a direct consequence of the potent electron-withdrawing capacity of the nitro group and the mobility of π-electrons. rsc.org For derivatives of (2,6-Diaminopyrimidin-4-yl)methanol, the diaminopyrimidine core can act as a strong electron donor, and when combined with a suitable electron acceptor, a significant ICT process can be induced. The efficiency of this ICT process can be influenced by the surrounding solvent environment, with polar solvents often facilitating the formation of a twisted intramolecular charge transfer (TICT) state. rsc.orgrsc.org This solvent sensitivity allows for the tuning of the NLO response. rsc.org

Potential in Optoelectronics, Optical Fibers, and Telecommunication

Materials with high NLO responses are crucial for the development of various optoelectronic devices. The potential applications for (2,6-Diaminopyrimidin-4-yl)methanol derivatives with optimized NLO properties are vast. They could be incorporated into optical fibers to enable all-optical signal processing and switching, which are essential for high-speed telecommunications. Furthermore, their NLO properties could be harnessed in optical limiting applications to protect sensitive equipment from high-intensity laser beams. The ability to function as molecular photoswitches is another potential application, stemming from the distinct properties of their different electronic states. mdpi.com

Polymer Chemistry and Functional Material Design

The diaminopyrimidine scaffold is also a valuable component in the synthesis of advanced polymers. Specifically, the related compound, diaminopyrimidin-4-ol, serves as a monomer in the creation of polyimides with desirable thermal properties.

Utilization of Diaminopyrimidin-4-ol as Monomers in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. versivcomposites.comgoogle.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. dakenchem.comvt.edu While the direct use of (2,6-Diaminopyrimidin-4-yl)methanol as a monomer in polyimide synthesis is not explicitly detailed, the analogous structure of diaminopyrimidin-4-ol, also known as 2,6-diamino-4-hydroxypyrimidine, makes it a suitable diamine monomer. bldpharm.com The incorporation of heterocyclic rings, such as pyrimidine, into the polyimide backbone can enhance the properties of the resulting polymer. researchgate.net The most common method for polyimide synthesis is a two-step process where a poly(amic acid) precursor is first formed, which is then cyclized to the final polyimide. vt.edu

Development of Heat-Resistant Polyimide Films

A key application of polyimides is in the formation of heat-resistant films. versivcomposites.comnitto.com These films are utilized in demanding environments where thermal stability is paramount, such as in aerospace applications, flexible electronics, and as insulation for wires and cables. versivcomposites.comnitto.com Polyimide films are known for their dimensional stability, maintaining their shape and size even when exposed to high temperatures and moisture. versivcomposites.com The incorporation of rigid molecular structures and strong intermolecular forces, which can be achieved by using monomers like those derived from diaminopyrimidine, contributes to higher thermal stability in the resulting polyimide films. matec-conferences.org Research has shown that polyimides containing dibenzimidazole and dibenzoxazole groups exhibit high thermal stability, with decomposition temperatures (Td5%) exceeding 580 °C and glass transition temperatures (Tg) as high as 421 °C. matec-conferences.org The development of polyimide films from diaminopyrimidine-based monomers holds the promise of creating materials with similarly impressive thermal resistance, making them suitable for applications requiring continuous operation at elevated temperatures. google.com

Engineering of Enhanced Mechanical and Optical Properties through Crosslinking

The introduction of (2,6-diaminopyrimidin-4-yl)methanol derivatives as crosslinking agents into polymer matrices offers a versatile and powerful method for tailoring material properties. The pyrimidine ring's structure, along with the hydrogen-bonding capabilities of the amino groups, allows for the creation of well-defined and highly controlled network architectures. This, in turn, has a profound impact on the resulting material's mechanical strength, thermal stability, and potentially its optical characteristics.

Detailed Research Findings

Recent research has demonstrated the significant potential of diaminopyrimidine-based crosslinkers in enhancing the mechanical performance of polyurethanes. In one notable study, a dynamically cross-linked polyurethane (DAG-PU) was synthesized using a diaminopyrimidine-based crosslinker. The investigation focused on the relationship between the crosslinker content and the resulting mechanical properties.

The findings revealed a direct correlation between the concentration of the diaminopyrimidine crosslinker and the mechanical robustness of the polyurethane elastomers. As the cross-linker content was increased, both the Young's modulus and the tensile strength of the material exhibited a significant and predictable rise. This is attributed to the increased crosslink density and the formation of a more extensive hydrogen bond network, which restricts polymer chain mobility and enhances the material's resistance to deformation.

For instance, at the highest concentration of the diaminopyrimidine crosslinker, the resulting polyurethane (DAG-PU-3) displayed a remarkable increase in both stiffness and strength compared to its counterparts with lower crosslinker content. researchgate.net These dynamically cross-linked polyurethanes also exhibited excellent self-healing capabilities. Scratches on the surface of the DAG-PU-3 film were observed to completely repair after being heated at 80°C for one hour. researchgate.net Furthermore, when a sample was completely severed and the pieces were brought back into contact at 100°C, it regained up to 90% of its original stretchability after 24 hours. researchgate.net

While the impact on mechanical properties is well-documented, the influence of (2,6-diaminopyrimidin-4-yl)methanol-based crosslinking on the optical properties of polymers is an area that requires further investigation. The introduction of the pyrimidine ring, an aromatic heterocycle, into a polymer network could theoretically influence properties such as refractive index and transparency. However, specific research data detailing these effects for polymers crosslinked with (2,6-diaminopyrimidin-4-yl)methanol derivatives are not yet widely available.

Data on Mechanical Properties of Diaminopyrimidine-Crosslinked Polyurethane

| Material | Young's Modulus (MPa) | Tensile Strength (MPa) |

| DAG-PU-1 | 3.8 ± 1.0 | 19.5 ± 1.6 |

| DAG-PU-2 | 12.3 ± 2.0 | 28.6 ± 8.1 |

| DAG-PU-3 | 29.7 ± 0.9 | 45.0 ± 1.7 |

This table presents the mechanical properties of dynamically cross-linked polyurethane (DAG-PU) elastomers with varying content of a diaminopyrimidine-based crosslinker. The data illustrates a clear trend of increasing Young's modulus and tensile strength with higher crosslinker concentration. researchgate.net

Q & A

Q. What are the common synthetic routes for (2,6-Diaminopyrimidin-4-yl)methanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting 2,6-diaminopyrimidin-4-ol with a sulfonating agent (e.g., 4-acetamidobenzenesulfonyl chloride) in acetone with K₂CO₃ as a base at 70–80°C for 4 hours yields derivatives like 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Experimental design tools (e.g., factorial design) can systematically vary parameters like pH and methanol content to model retention behavior and improve yields .

Table 1: Example Reaction Conditions from

| Reactant | Solvent | Base | Temperature | Time | Product Yield |

|---|---|---|---|---|---|

| 2,6-Diaminopyrimidin-4-ol | Acetone | K₂CO₃ | 70–80°C | 4 h | Not reported |

Q. How should (2,6-Diaminopyrimidin-4-yl)methanol be handled and stored to ensure stability?

Methodological Answer: The compound is light-sensitive and requires storage at 2–8°C in airtight, opaque containers . Handling precautions include:

- Avoiding dust/aerosol formation using fume hoods.

- Using personal protective equipment (gloves, goggles).

- Monitoring compatibility with common lab materials (e.g., avoid strong oxidizers).

Q. What spectroscopic techniques are employed to characterize (2,6-Diaminopyrimidin-4-yl)methanol?

Methodological Answer:

- NMR : Confirms proton environments and substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of (2,6-Diaminopyrimidin-4-yl)methanol derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, studies on sulfonylated derivatives (e.g., DPACS) reveal electron-withdrawing effects of sulfonate groups, influencing bioactivity . Software like Gaussian or ORCA can model these properties using B3LYP/6-31G(d) basis sets.

Q. What strategies resolve contradictions in crystallographic or spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation : Combine XRD, NMR, and IR to confirm bond lengths/angles and functional groups.

- SHELXL Refinement : Use restraints for disordered regions and twinning corrections in high-resolution data .

- Data Triangulation : Reconcile unexpected spectral peaks (e.g., extra NH₂ signals) by repeating syntheses or testing alternative tautomeric forms .

Q. How is SHELXL used in refining the crystal structure of (2,6-Diaminopyrimidin-4-yl)methanol derivatives?

Methodological Answer: SHELXL refines structures by:

Q. How to design experiments for optimizing sulfonylation reactions in derivative synthesis?

Methodological Answer: Use a Box-Behnken design to vary:

- pH : Affects nucleophilicity of the hydroxyl group.

- Solvent Polarity : Acetone vs. DMF for solubility.

- Reagent Ratio : Molar equivalents of sulfonating agent.

Response surfaces predict optimal conditions (e.g., 85% yield at pH 7.5 in acetone) .

Q. What methodologies evaluate the bioactivity of (2,6-Diaminopyrimidin-4-yl)methanol derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.